molecular formula C13H12N2O2 B13537453 Methyl 3-[(pyridin-4-yl)amino]benzoate

Methyl 3-[(pyridin-4-yl)amino]benzoate

Cat. No.: B13537453
M. Wt: 228.25 g/mol
InChI Key: DEJQHSBLAPSHQZ-UHFFFAOYSA-N
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Description

Methyl 3-[(pyridin-4-yl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(pyridin-4-yl)amino]benzoate typically involves the reaction of 3-amino-4-(pyridin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(pyridin-4-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(pyridin-4-yl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(pyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoate
  • Ethyl 4-methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoate
  • Methyl 3-amino-4-(pyridin-4-yl)benzoate

Uniqueness

Methyl 3-[(pyridin-4-yl)amino]benzoate is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. This uniqueness makes it a valuable compound in various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 3-(pyridin-4-ylamino)benzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11/h2-9H,1H3,(H,14,15)

InChI Key

DEJQHSBLAPSHQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=CC=NC=C2

Origin of Product

United States

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